molecular formula C16H13Cl3N2O2 B2540518 N-allyl-5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 339023-87-9

N-allyl-5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B2540518
CAS No.: 339023-87-9
M. Wt: 371.64
InChI Key: DHBOQYMFWYGCKV-UHFFFAOYSA-N
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Description

N-allyl-5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a chemical compound with a complex structure that includes an allyl group, multiple chlorine atoms, and a pyridinecarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable aldehydes and amines under acidic or basic conditions.

    Introduction of Chlorine Atoms: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-allyl-5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different substituents replacing chlorine atoms.

Scientific Research Applications

N-allyl-5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-allyl-5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
  • N-allyl-5-chloro-1-(2,6-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
  • N-allyl-5-chloro-1-(2,6-dibromobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Uniqueness

N-allyl-5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-allyl-5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a synthetic compound with notable potential in biological applications. Its unique chemical structure, characterized by multiple chlorine substitutions and an allyl group, suggests diverse biological interactions. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various research findings.

The molecular formula of this compound is C16H13Cl3N2O2C_{16}H_{13}Cl_3N_2O_2 with a molar mass of 371.65 g/mol. The compound exhibits significant thermal stability with a predicted boiling point of approximately 540.8 °C and a density of 1.43 g/cm³ .

PropertyValue
Molecular FormulaC16H13Cl3N2O2
Molar Mass371.65 g/mol
Boiling Point540.8 ± 50 °C (Predicted)
Density1.43 ± 0.1 g/cm³ (Predicted)
pKa12.89 ± 0.20 (Predicted)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the pyridine ring and the carboxamide functional group enhances its reactivity and potential for biological modulation .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogenic microorganisms. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed:

  • Minimum Inhibitory Concentration (MIC) :
    • S. aureus: 32 µg/mL
    • E. coli: 64 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

This compound has also been investigated for its anticancer potential. The compound's ability to induce apoptosis in cancer cell lines has been documented.

Case Study: Apoptotic Induction

In vitro studies on HeLa cells revealed that treatment with varying concentrations of the compound resulted in:

  • Cell Viability Reduction : Significant decrease in cell viability at concentrations above 50 µM.
  • Apoptosis Markers : Increased expression of caspase-3 and PARP cleavage was observed, indicating activation of apoptotic pathways.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialS. aureus, E. coliMIC: 32 µg/mL (S.a), 64 µg/mL (E.c)
AnticancerHeLa cellsInduced apoptosis; reduced viability

Properties

IUPAC Name

5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-prop-2-enylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3N2O2/c1-2-6-20-15(22)10-7-14(19)16(23)21(8-10)9-11-12(17)4-3-5-13(11)18/h2-5,7-8H,1,6,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBOQYMFWYGCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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